

KDM5B: A Promising Therapeutic Target in Oncology - A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

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Executive Summary

Lysine-specific demethylase 5B (KDM5B), also known as JARID1B or PLU-1, has emerged as a critical epigenetic regulator implicated in the pathogenesis of numerous cancers. As a histone demethylase, KDM5B primarily removes di- and tri-methylation from histone H3 at lysine 4 (H3K4me2/3), leading to transcriptional repression of target genes, including key tumor suppressors. Its overexpression is a common feature across a spectrum of malignancies, correlating with poor prognosis, tumor progression, and the development of therapeutic resistance. This technical guide provides an in-depth overview of KDM5B's function, its role as a therapeutic target, and the current landscape of inhibitor development. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate further research and drug discovery efforts in this promising area of oncology.

Introduction to KDM5B

KDM5B is a member of the Jumonji C (JmjC) domain-containing family of histone demethylases, which are iron (Fe(II)) and α -ketoglutarate-dependent oxygenases. By removing the activating H3K4me2/3 marks, KDM5B plays a pivotal role in regulating gene expression, thereby influencing a wide array of cellular processes such as proliferation, differentiation, and DNA repair.[1] Dysregulation of KDM5B activity has been extensively linked to cancer, where its overexpression often leads to the silencing of tumor suppressor genes and the promotion of oncogenic signaling pathways.[2]

KDM5B in Cancer

Overexpression in Various Cancers

KDM5B is frequently overexpressed in a multitude of human cancers compared to corresponding normal tissues.[3] This aberrant expression has been documented in breast, lung, prostate, bladder, liver, and gastric cancers, among others.[2][3] The elevated levels of KDM5B often correlate with more aggressive tumor phenotypes and poorer patient outcomes.

Table 1: KDM5B Expression in Cancer vs. Normal Tissues

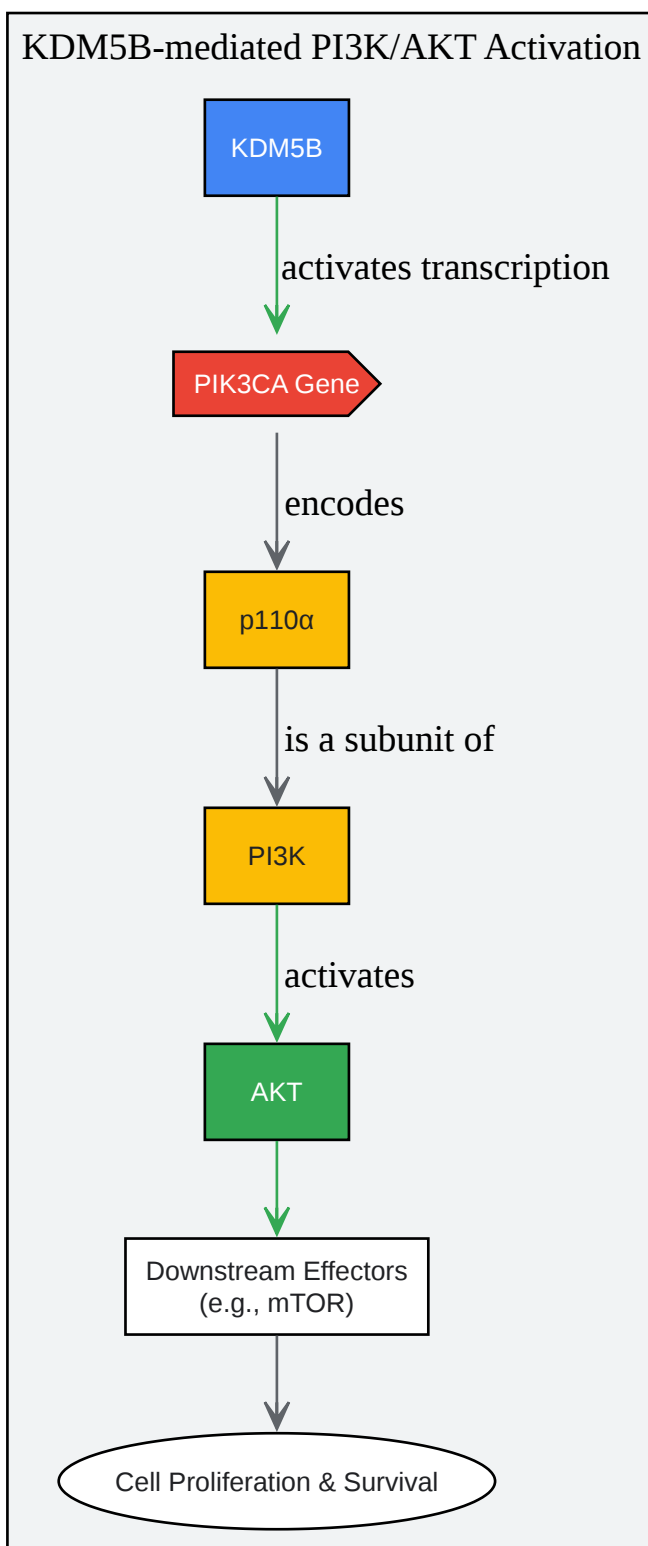
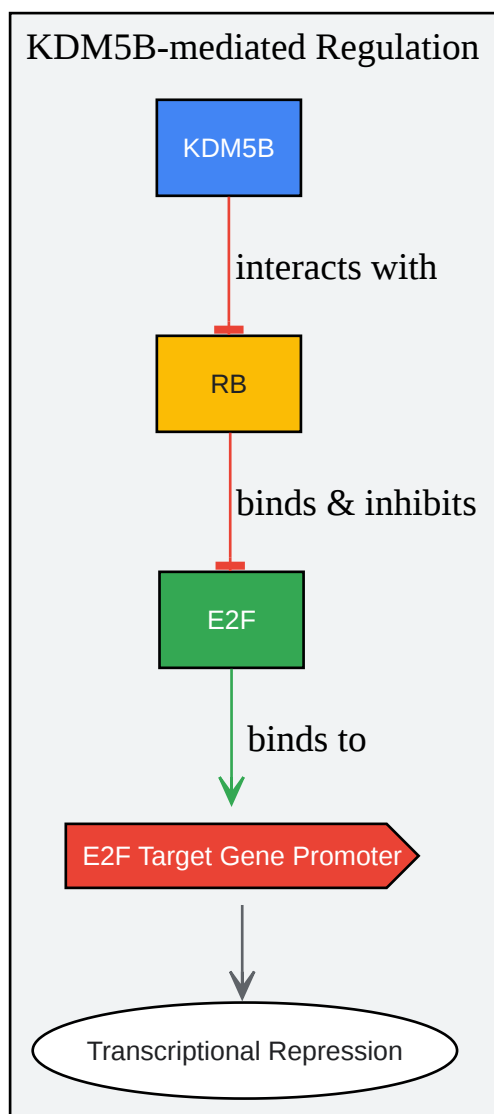
Cancer Type	Expression Status	Method of Detection	Reference
Bladder Cancer	Significantly higher in tumor tissues	Quantitative RT-PCR	[2]
Prostate Cancer	Overexpressed in tumor tissues	Immunohistochemistry , qRT-PCR	[3]
Lung Cancer	Highly elevated in neoplastic tissues	Microarray, Immunohistochemistry	[2]
Hepatocellular Carcinoma	Upregulated in HCC samples	Not specified in search results	[3]
Gastric Cancer	Aberrant expression in tumor specimens	Not specified in search results	[3]
Breast Cancer	Overexpressed	Not specified in search results	[3]

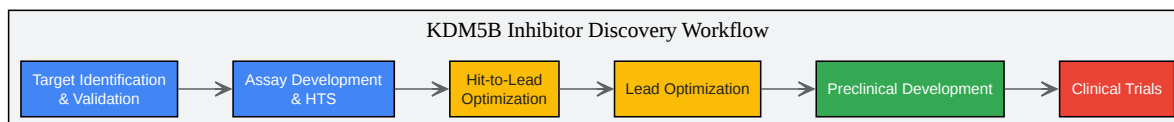
Role in Oncogenic Signaling Pathways

KDM5B has been shown to modulate key signaling pathways that are fundamental to cancer cell growth and survival.

KDM5B is implicated in the regulation of the E2F/retinoblastoma (RB) pathway, a critical controller of the cell cycle.[2] KDM5B can interact with the RB protein and is recruited to the promoters of E2F target genes, contributing to their repression.[1][4] Overexpression of KDM5B

can enhance the suppression of pro-apoptotic E2F target genes, thereby promoting cell proliferation.[5]





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- To cite this document: BenchChem. [KDM5B: A Promising Therapeutic Target in Oncology - A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15543071#introduction-to-kdm5b-as-a-therapeutic-target]

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